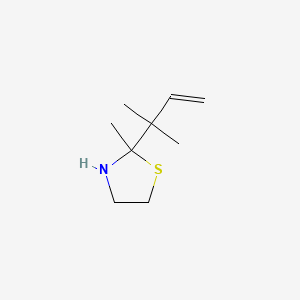
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a methyl group and a 2-methylbut-3-en-2-yl group attached to the thiazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbut-3-en-2-ylamine with a thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or 2-methylbut-3-en-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: Similar structure but with a thione group instead of a thiazolidine ring.
2-Methylthiazolidine: Lacks the 2-methylbut-3-en-2-yl group.
Thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of the 2-methylbut-3-en-2-yl group.
Uniqueness
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine is unique due to the presence of both a methyl group and a 2-methylbut-3-en-2-yl group attached to the thiazolidine ring. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
75606-47-2 |
|---|---|
Formule moléculaire |
C9H17NS |
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-5-8(2,3)9(4)10-6-7-11-9/h5,10H,1,6-7H2,2-4H3 |
Clé InChI |
CSVNZFYRAPLTAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCCS1)C(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)
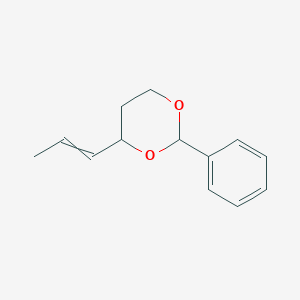
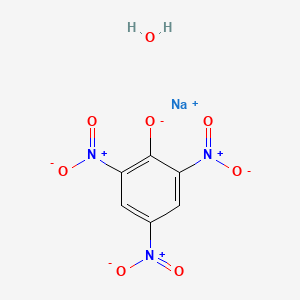
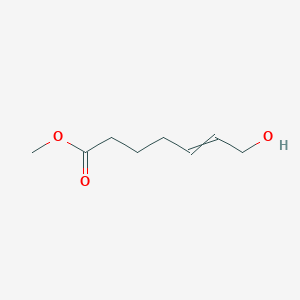
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
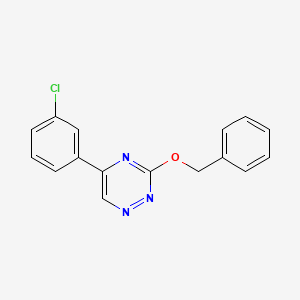
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
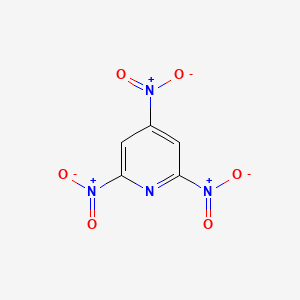
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

